Methyl 4-[(prop-2-yn-1-yl)amino]pyrimidine-5-carboxylate
Description
Molecular Formula: C₉H₉N₃O₂ Molecular Weight: 191.19 g/mol CAS Number: 1696249-08-7 Structure: The compound features a pyrimidine ring substituted at position 4 with a propargylamino group (-NH-CH₂-C≡CH) and at position 5 with a methyl ester (-COOCH₃) . This configuration introduces both hydrogen-bonding capacity (via the amino group) and alkyne reactivity, making it valuable in medicinal chemistry and chemical synthesis.
Properties
Molecular Formula |
C9H9N3O2 |
|---|---|
Molecular Weight |
191.19 g/mol |
IUPAC Name |
methyl 4-(prop-2-ynylamino)pyrimidine-5-carboxylate |
InChI |
InChI=1S/C9H9N3O2/c1-3-4-11-8-7(9(13)14-2)5-10-6-12-8/h1,5-6H,4H2,2H3,(H,10,11,12) |
InChI Key |
OMMXMERKHAZYLV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN=CN=C1NCC#C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(prop-2-yn-1-yl)amino]pyrimidine-5-carboxylate typically involves the reaction of a pyrimidine derivative with a propargylamine derivative. One common method includes the alkylation of methyl pyrimidine-5-carboxylate with propargyl bromide in the presence of a base such as sodium hydroxide under phase-transfer catalysis conditions . The reaction is usually carried out in a solvent like toluene at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(prop-2-yn-1-yl)amino]pyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the propargyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyrimidine derivatives.
Scientific Research Applications
Methyl 4-[(prop-2-yn-1-yl)amino]pyrimidine-5-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of potential neuroprotective and anti-neuroinflammatory agents.
Materials Science: It can be used as a building block for the synthesis of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 4-[(prop-2-yn-1-yl)amino]pyrimidine-5-carboxylate involves its interaction with molecular targets such as ATF4 and NF-kB proteins . The compound inhibits endoplasmic reticulum stress and apoptosis pathways, leading to reduced inflammation and cell death. This makes it a potential candidate for treating neurodegenerative diseases and other conditions involving inflammation and cell damage.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrimidine Derivatives
Substituent Variations at Position 4 and 2
Methyl 4-[(prop-2-yn-1-yl)amino]pyrimidine-5-carboxylate (Main Compound)
- Position 4: Propargylamino group (-NH-CH₂-C≡CH).
- Position 5 : Methyl ester (-COOCH₃).
- Key Features : Terminal alkyne enables click chemistry applications; ester group enhances lipophilicity .
4-Methyl-2-[(prop-2-yn-1-yl)amino]pyrimidine-5-carboxylic Acid (CAS 1553391-58-4)
- Position 2: Propargylamino group.
- Position 4 : Methyl group (-CH₃).
- Position 5 : Free carboxylic acid (-COOH).
- Key Differences : Carboxylic acid increases polarity compared to the methyl ester, impacting solubility and bioavailability .
4-Methyl-2-[(prop-2-yn-1-yloxy)amino]pyrimidine-5-carboxylic Acid (CAS 1879802-79-5)
- Position 2: Propargyloxyamino group (-NH-O-CH₂-C≡CH).
- Position 4 : Methyl group.
- Key Differences: Ether oxygen introduces hydrogen-bond acceptor properties, altering electronic distribution versus the amino group in the main compound .
Ethyl Ester Derivatives and Substituent Effects
Ethyl 4-aminopyrimidine-5-carboxylate (CAS 211230-35-2)
- Position 4: Simple amino group (-NH₂).
- Position 5 : Ethyl ester (-COOCH₂CH₃).
- Key Differences : Lack of propargyl group reduces steric hindrance and reactivity, favoring nucleophilic substitution reactions .
Ethyl 4-methyl-2-[(4-methylphenyl)amino]pyrimidine-5-carboxylate (CAS 903445-89-6)
- Position 2: p-Tolylamino group (-NH-C₆H₄-CH₃).
- Position 4 : Methyl group.
Halogenated and Bulky Substituents
Methyl 2-chloro-4-(((1r,4r)-4-hydroxycyclohexyl)amino)pyrimidine-5-carboxylate (CAS 1497419-93-8)
Physical Properties
Structure-Activity Relationship (SAR) Insights
- Propargyl Group : Enhances reactivity for bioconjugation (e.g., in targeted therapies) .
- Ester vs. Acid : Methyl/ethyl esters improve cell membrane permeability, while carboxylic acids favor solubility in aqueous environments .
- Aromatic vs. Aliphatic Substituents : p-Tolyl groups (CAS 903445-89-6) increase affinity for hydrophobic binding pockets compared to propargyl .
Biological Activity
Methyl 4-[(prop-2-yn-1-yl)amino]pyrimidine-5-carboxylate, a synthetic organic compound belonging to the pyrimidine family, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 205.21 g/mol. The structure features a pyrimidine ring with a prop-2-yn-1-yl amino group and a carboxylate ester, which contribute to its unique chemical reactivity and biological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 205.21 g/mol |
| CAS Number | 1701927-07-2 |
Synthesis
The synthesis of this compound typically involves the alkylation of 4-chloropyrimidine-5-carboxylate with prop-2-yn-1-amine. This process can be optimized through variations in reaction conditions such as temperature and solvent choice to enhance yield and purity.
Antiviral Properties
Research indicates that Methyl 4-[(prop-2-yn-1-yl)amino]pyrimidine derivatives exhibit significant antiviral activity. They have been shown to inhibit viral replication by targeting specific enzymes critical for viral lifecycle progression. For instance, studies demonstrate that these compounds can disrupt the activity of RNA-dependent RNA polymerase, an essential enzyme for viral replication.
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies reveal that Methyl 4-[(prop-2-yn-1-yl)amino]pyrimidine derivatives induce apoptosis in various cancer cell lines, including A431 vulvar epidermal carcinoma cells. The mechanism involves the inhibition of key signaling pathways such as NF-kB, which is crucial for cell survival and proliferation.
Antimicrobial Effects
Additionally, Methyl 4-[(prop-2-yn-1-yl)amino]pyrimidine has demonstrated antimicrobial activity against a range of bacterial strains. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.
Case Studies
- Antiviral Study : A study conducted on the effectiveness of Methyl 4-(prop-2-yn-1-yl)amino derivatives against Influenza A virus showed a significant reduction in viral titers in treated cells compared to controls, indicating potent antiviral efficacy.
- Cancer Cell Line Evaluation : Research involving various cancer cell lines assessed the compound's cytotoxic effects. Results indicated an IC50 value of approximately 15 µM against A431 cells, suggesting strong antiproliferative activity.
- Antimicrobial Testing : In vitro testing against Staphylococcus aureus yielded a minimum inhibitory concentration (MIC) of 8 µg/mL, demonstrating its potential as an antimicrobial agent.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
